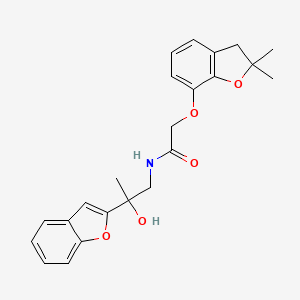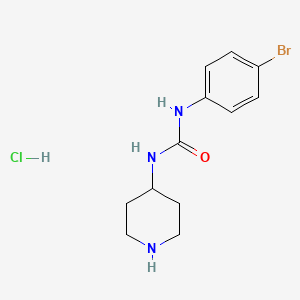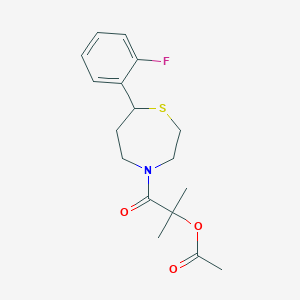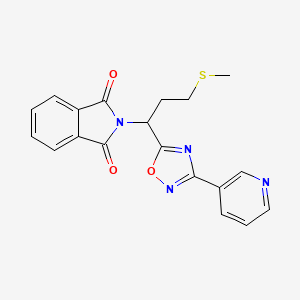
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromenone core, with the various substituents adding complexity. The dimethoxyphenyl group would likely contribute to the compound’s lipophilicity, while the hydroxy group could form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, chromenones in general can undergo a variety of reactions. For example, the carbonyl group can be reduced to a chromanol, or the compound can participate in various addition and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the dimethoxyphenyl group could increase its lipophilicity, while the hydroxy group could allow it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The structural analysis of similar chromenone compounds has been a significant area of research. Studies like those by Manolov et al. (2008) and Watson et al. (1991) delve into the crystal structures of closely related compounds, providing insights into their molecular geometry and intermolecular interactions.
Synthesis and Potential Applications : The synthesis and potential applications of chromenone derivatives are explored in various studies. For instance, Al-ayed (2011) discusses the synthesis and antibacterial and antioxidant properties of certain chromenone derivatives. Such studies highlight the relevance of chromenone compounds in medicinal chemistry.
Molecular Interactions and Biological Activities : Research by Igarashi et al. (2005) and Kavitha & Reddy (2016) delve into the synthesis of specific chromenone derivatives and their subsequent biological activities. These studies underscore the potential therapeutic applications of chromenone compounds.
Metabolism and Pharmacokinetics : Understanding the metabolism and pharmacokinetics of such compounds is crucial. A study by Kim et al. (2005) investigates the metabolism of a novel antiangiogenic agent, offering insights into how similar compounds may be processed in biological systems.
Synthesis and Antimicrobial Activity : The synthesis and antimicrobial activity of chromenone derivatives are also significant. For example, Mandala et al. (2013) discuss the synthesis of novel chromenone derivatives and their antimicrobial properties, highlighting the potential for developing new therapeutic agents.
Chemical Modification and Application : Studies such as Čačić et al. (2009) focus on the chemical modification of chromenone derivatives and their potential applications, indicating the versatility of these compounds in various scientific fields.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)6-4-16-12-19(24(27)30-23(16)20)18-13-17(28-2)5-7-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDYMCXIUOOQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)

![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)
![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)
![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2371176.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2371177.png)

![2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371180.png)


